5-Bromopyridine-2,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromopyridine-2,4-diamine dihydrochloride is a chemical compound with the molecular formula C5H8BrCl2N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromopyridine-2,4-diamine dihydrochloride can be synthesized from 2-amino-3-nitro-5-bromopyridine via reduction using stannous chloride . The reaction involves the reduction of the nitro group to an amino group, resulting in the formation of 5-Bromopyridine-2,4-diamine. The dihydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reduction reactions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for use in various applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromopyridine-2,4-diamine dihydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as stannous chloride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 5-Bromopyridine-2,4-diamine, while oxidation and reduction reactions can modify the amino groups.
Scientific Research Applications
5-Bromopyridine-2,4-diamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromopyridine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, affecting their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Diamino-5-bromopyridine: Another derivative of pyridine with similar chemical properties.
5-Bromo-2,4-dichloropyrimidine: A halogenated pyrimidine with different reactivity and applications.
Uniqueness
5-Bromopyridine-2,4-diamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it valuable for specific research applications where other similar compounds may not be suitable.
Properties
CAS No. |
1241726-02-2 |
---|---|
Molecular Formula |
C5H7BrClN3 |
Molecular Weight |
224.48 g/mol |
IUPAC Name |
5-bromopyridine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C5H6BrN3.ClH/c6-3-2-9-5(8)1-4(3)7;/h1-2H,(H4,7,8,9);1H |
InChI Key |
BRZBMQXWRQPIJJ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CN=C1N)Br)N.Cl.Cl |
Canonical SMILES |
C1=C(C(=CN=C1N)Br)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.